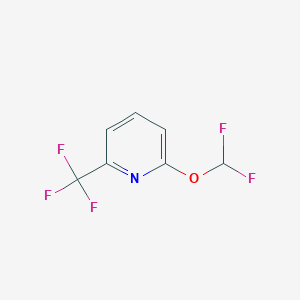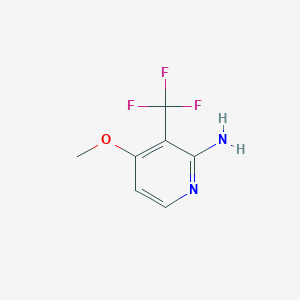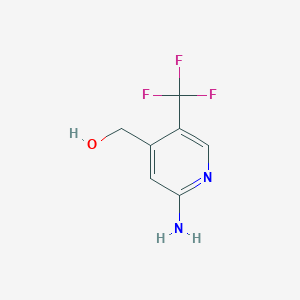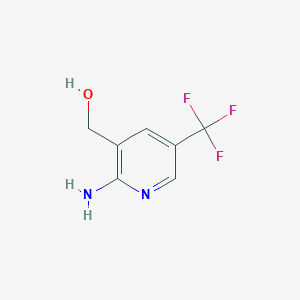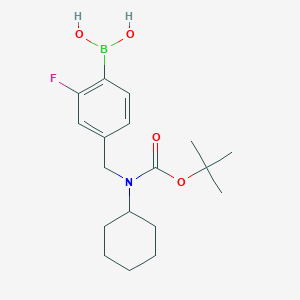
Ácido (4-(((Tert-butoxicarbonil)(ciclohexil)amino)metil)-2-fluorofenil)borónico
Descripción general
Descripción
This compound is a boronic acid derivative with a complex structure. It contains a tert-butoxycarbonyl (Boc) group, a cyclohexyl group, and a fluorophenyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines . The cyclohexyl group is a six-membered cyclic alkane, and the fluorophenyl group is a phenyl ring with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through reactions involving organoboranes . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . It contains a boronic acid group attached to a fluorophenyl group, and a Boc-protected amine attached to a cyclohexyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions, revealing the free amine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.33 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se puede utilizar en síntesis orgánica, particularmente en reacciones de acoplamiento de Suzuki, que son un tipo de reacción de acoplamiento cruzado que se utiliza para sintetizar compuestos biarílicos. El grupo ácido borónico es esencial para estas reacciones, ya que forma un complejo con un catalizador de metal de transición, típicamente paladio, para facilitar el proceso de acoplamiento .
Aplicaciones de detección
La capacidad de los ácidos borónicos para formar complejos estables con dioles lleva a su utilidad en varias aplicaciones de detección. Se pueden utilizar en ensayos homogéneos o sistemas de detección heterogénea para monitorear los niveles de glucosa en pacientes diabéticos o detectar otras moléculas biológicamente relevantes .
Biología química
En biología química, este compuesto podría estar involucrado en la detección y detección de peróxidos, el reconocimiento y la detección de motivos proteicos, el desarrollo de nuevos agentes de contraste de resonancia magnética y el reconocimiento de biomarcadores de carbohidratos en la superficie celular .
Reconocimiento molecular
El uso más común de los motivos de ácido borónico en el reconocimiento molecular es la detección de mono y polisacáridos. Esto es particularmente desafiante debido a su similitud en tamaño y estructura, pero los ácidos borónicos pueden diferenciarlos eficazmente .
Monitoreo ambiental
Finalmente, estos compuestos se pueden aplicar en el monitoreo ambiental para detectar contaminantes o toxinas. Su capacidad para reaccionar con especies químicas específicas los hace adecuados para su uso en sensores que monitorean la calidad del aire o del agua.
Cada aplicación mencionada aprovecha las propiedades únicas de los ácidos borónicos, como su capacidad para formar complejos estables y ser fácilmente modificados, lo que los convierte en herramientas versátiles en la investigación científica . Si necesita información más detallada sobre alguna aplicación específica o tiene más preguntas, ¡no dude en preguntar!
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)


![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
